molecular formula C28H24N4O2 B14164250 n-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1h-1,4-benzodiazepin-3-yl)-5,6-dihydro-4h-pyrrolo[3,2,1-ij]quinoline-2-carboxamide CAS No. 132521-94-9

n-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1h-1,4-benzodiazepin-3-yl)-5,6-dihydro-4h-pyrrolo[3,2,1-ij]quinoline-2-carboxamide

Cat. No.: B14164250
CAS No.: 132521-94-9
M. Wt: 448.5 g/mol
InChI Key: CZPILLBHPRAPCB-UHFFFAOYSA-N
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Description

The compound n-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1h-1,4-benzodiazepin-3-yl)-5,6-dihydro-4h-pyrrolo[3,2,1-ij]quinoline-2-carboxamide is a complex organic molecule that belongs to the class of benzodiazepines and quinoline derivatives. This compound is of significant interest due to its potential pharmacological properties, particularly as a cholecystokinin (CCK) antagonist .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1h-1,4-benzodiazepin-3-yl)-5,6-dihydro-4h-pyrrolo[3,2,1-ij]quinoline-2-carboxamide involves multiple steps. One reported method includes the preparation of the compound through a five-step sequence starting from pyrrol-2-carbonitrile . The key intermediate, pyrrol-2-carbonitrile, is synthesized from 2-bromopyrrole and zinc cyanide in the presence of tetrakis (triphenylphosphine)palladium .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the synthesis typically involves standard organic synthesis techniques, including the use of palladium-catalyzed reactions and cyanide intermediates .

Chemical Reactions Analysis

Types of Reactions

The compound n-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1h-1,4-benzodiazepin-3-yl)-5,6-dihydro-4h-pyrrolo[3,2,1-ij]quinoline-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts like palladium on carbon .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydro derivatives .

Mechanism of Action

The mechanism of action of n-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1h-1,4-benzodiazepin-3-yl)-5,6-dihydro-4h-pyrrolo[3,2,1-ij]quinoline-2-carboxamide involves its interaction with cholecystokinin (CCK) receptors. The compound acts as a CCK antagonist, blocking the binding of CCK to its receptors. This inhibition can modulate various physiological processes, including pancreatic and biliary secretion, gall bladder contraction, and gut motility .

Properties

IUPAC Name

N-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N4O2/c1-31-22-15-6-5-14-21(22)24(18-9-3-2-4-10-18)29-26(28(31)34)30-27(33)23-17-20-12-7-11-19-13-8-16-32(23)25(19)20/h2-7,9-12,14-15,17,26H,8,13,16H2,1H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPILLBHPRAPCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)C3=CC4=C5N3CCCC5=CC=C4)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00869912
Record name N-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00869912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132521-94-9
Record name N-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00869912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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